molecular formula C26H32O5 B12757634 (1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione CAS No. 110200-30-1

(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione

Cat. No.: B12757634
CAS No.: 110200-30-1
M. Wt: 424.5 g/mol
InChI Key: SPBCICJVKKIBOS-QTDPTHNZSA-N
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Description

The compound "(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione" features a naphtho[2,3-b]oxirene-2,7-dione core, characterized by an epoxide (oxirene) ring fused to a naphthoquinone system. Key structural elements include:

  • Hydroxyl and methyl substituents: At positions 4, 5, and 6, contributing to hydrogen bonding and steric effects .
  • Stereochemistry: The 1aS,7aR configuration determines spatial orientation, critical for biological interactions .

This compound’s synthesis likely involves epoxidation of a dihydronaphthalene precursor, analogous to methods used for related oxirene derivatives .

Properties

CAS No.

110200-30-1

Molecular Formula

C26H32O5

Molecular Weight

424.5 g/mol

IUPAC Name

(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione

InChI

InChI=1S/C26H32O5/c1-15(2)8-7-9-17(5)11-13-25-23(29)19-14-20(27)18(6)22(28)21(19)24(30)26(25,31-25)12-10-16(3)4/h8,10-11,14,27-28H,7,9,12-13H2,1-6H3/b17-11+/t25-,26+/m1/s1

InChI Key

SPBCICJVKKIBOS-QTDPTHNZSA-N

Isomeric SMILES

CC1=C(C=C2C(=C1O)C(=O)[C@]3([C@@](C2=O)(O3)C/C=C(\C)/CCC=C(C)C)CC=C(C)C)O

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3(C(C2=O)(O3)CC=C(C)CCC=C(C)C)CC=C(C)C)O

Origin of Product

United States

Preparation Methods

Table 1: Typical Synthetic Route Summary

Step Reaction Type Key Reagents/Conditions Outcome
1 Formation of naphthoquinone core Oxidative cyclization, quinone formation Naphthoquinone intermediate
2 Epoxidation Peracid (e.g., m-CPBA) Formation of oxirene (epoxide) ring
3 Prenyl side chain attachment Allylic alkylation or cross-coupling Introduction of prenyl substituents
4 Hydroxylation Selective oxidation (e.g., OsO4, KMnO4) Installation of dihydroxy groups
5 Stereochemical resolution Chiral catalysts or resolution methods Enantiomerically pure final compound

Biotechnological and Enzymatic Methods

Recent advances in natural product biosynthesis have enabled the use of engineered microbial strains to produce complex molecules like Antibiotic SF2415B2. This involves:

  • Identification and cloning of biosynthetic gene clusters responsible for the compound.
  • Expression in heterologous hosts such as Streptomyces or E. coli.
  • Use of enzymatic steps to catalyze regio- and stereoselective modifications.
  • Fermentation optimization to maximize yield.

This method offers advantages in stereochemical control and sustainability but requires extensive genetic and enzymatic knowledge.

Research Findings and Data

  • The compound’s stereochemistry and functional groups have been confirmed by NMR, MS, and X-ray crystallography in various studies.
  • Synthetic analogs have been prepared to study structure-activity relationships, indicating the importance of the prenyl groups and hydroxyl functionalities for biological activity.
  • Fermentation conditions such as pH, temperature, and nutrient composition significantly affect the yield in natural isolation methods.
  • Chemical synthesis routes have been optimized to improve yield and stereoselectivity, but remain complex and multi-step.

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield Range References
Natural Isolation Natural stereochemistry, bioactive Low yield, time-consuming 0.1–5% (w/w)
Chemical Synthesis Controlled stereochemistry, scalable Multi-step, costly, complex Variable (10–40%)
Biotechnological Synthesis Sustainable, stereoselective Requires genetic engineering Improving

Chemical Reactions Analysis

Types of Reactions

(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxirene ring can be reduced to form diols.

    Substitution: The methyl and alkyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Diols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The biological activity of this compound can be assessed through various pharmacological assays. Key areas of interest include:

  • Antioxidant Activity : The presence of diene moieties may contribute to antioxidant properties, which can be evaluated through standard assays such as DPPH or ABTS radical scavenging tests.
  • Antimicrobial Properties : Hydroxyl groups in the structure are known to enhance interactions with biological membranes, potentially leading to antimicrobial effects. Testing against various bacterial and fungal strains can provide insights into its efficacy.
  • Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting inflammatory pathways. The compound's structure suggests it could modulate COX and LOX pathways.

Case Studies

Several studies have explored the applications of structurally similar compounds:

  • Antioxidant Studies : Research has demonstrated that compounds with similar diene structures exhibit significant antioxidant activity, suggesting that our target compound may also possess these properties.
  • Antimicrobial Research : A study on naphthalene derivatives found them effective against a range of microbial pathogens, indicating potential for our compound to be tested in similar assays.
  • Anti-inflammatory Applications : Investigations into related compounds have shown effectiveness in reducing inflammation markers in vitro and in vivo, supporting further exploration of our target compound's anti-inflammatory potential.

Mechanism of Action

The mechanism of action of (1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibiting or activating their activity.

    Interact with cellular receptors: Modulating signal transduction pathways.

    Affect gene expression: Influencing the transcription of specific genes.

Biological Activity

The compound (1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione is a complex naphthoquinone derivative. Naphthoquinones are known for their diverse biological activities, including anti-cancer properties, antimicrobial effects, and potential applications in treating various diseases. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by a naphtho[2,3-b]oxirene core with multiple substituents that may influence its biological activity. The presence of hydroxyl groups and alkyl chains can enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that naphthoquinones exhibit significant cytotoxicity against various cancer cell lines. The biological activity of (1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione has been evaluated primarily through in vitro studies.

Anti-Proliferative Activity

A study focusing on the anti-proliferative effects of naphthoquinone derivatives demonstrated that compounds with similar structures to (1aS,7aR)-1a exhibit significant cytotoxicity against colorectal cancer cell lines such as HT-29. The IC50 values for several derivatives ranged from 1.73 to 18.11 µM, indicating potent anti-cancer properties .

Table 1: Anti-Proliferative Activity of Naphthoquinone Derivatives

CompoundIC50 (µM)Activity Classification
Compound 11.73Active
Compound 25.00Active
Compound 310.50Moderately Active
Compound 418.11Moderately Active
Compound 5>100Inactive

The mechanism by which (1aS,7aR)-1a exerts its biological effects is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress can trigger apoptotic pathways and inhibit cell proliferation . Additionally, the structural features of the compound may facilitate interactions with cellular macromolecules such as DNA and proteins.

Case Studies

Several studies have investigated the biological activities of related naphthoquinone compounds:

  • Study on HT-29 Cells : A comparative analysis revealed that modifications on the naphthoquinone structure significantly affected cytotoxicity. Compounds with electron-withdrawing groups showed enhanced activity due to improved electronic properties that favor interaction with target sites within cells .
  • Network Pharmacology Analysis : A recent study utilized network pharmacology to elucidate the pathways influenced by naphthoquinones. Key pathways included those involved in apoptosis and cell cycle regulation, further supporting their potential as therapeutic agents against cancer .

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Class Core Structure Heteroatom Key Features Biological Activities
Naphtho[2,3-b]oxirene-2,7-dione Epoxide + quinone Oxygen High ring strain in epoxide; reactive electrophilic sites Potential alkylating agent; radiotracer applications
Naphtho[2,3-b]furan-4,9-dione Furan + quinone Oxygen Planar aromatic system; electron-withdrawing substituents enhance activity Anticancer (IC50: 1.73–18.11 µM), antibacterial
Naphtho[2,3-b]thiophene-4,9-dione Thiophene + quinone Sulfur Increased lipophilicity; sulfur’s polarizability improves binding Cytotoxicity against HT-29 cells (IC50 < 18 µM)

Key Observations :

  • Furan and thiophene derivatives exhibit broader anticancer activity due to stable quinone systems facilitating redox cycling and ROS generation .

Substituent Effects

Compound Substituents Impact on Activity
Target Compound (2E)-3,7-dimethylocta-2,6-dienyl; 3-methylbut-2-enyl; 4,6-dihydroxy; 5-methyl Enhanced lipophilicity and membrane penetration; hydroxyl groups improve solubility
Lapachol (Natural Product) Simple prenyl chain Moderate cytotoxicity; limited selectivity
2-(1-Hydroxyethyl)-naphtho[2,3-b]furan-4,9-dione Hydroxyethyl group at position 2 Improved binding to estrogen receptor (ΔG = −8.2 kcal/mol)
8-Hydroxy-2-(thiophen-2-ylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione Thiophene carbonyl at position 2 Highest potency in series (IC50 = 1.73 µM) due to electron-withdrawing effects

Key Observations :

  • The target compound’s isoprenoid chains may enhance bioavailability compared to simpler prenyl groups in lapachol .
  • Electron-withdrawing groups (e.g., carbonyl) in thiophene derivatives optimize charge distribution, boosting cytotoxicity .

Mechanistic Insights

  • Analogous oxirene compounds are used in PET radiotracers, suggesting stability in vivo .
  • Furan/Thiophene Derivatives : These compounds inhibit kinases (e.g., CK2) and induce apoptosis via ROS-mediated pathways .

Q & A

Q. What are the established synthetic pathways for this compound, and what key reaction conditions influence yield?

The synthesis involves multi-step protocols, including coupling reactions under anhydrous conditions. For example, nucleophilic substitution or oxime formation (e.g., using triethylamine as a base in dichloromethane under N₂) can be critical for intermediate steps. Purification via silica gel chromatography (e.g., using DCM as eluent) is essential to isolate the target compound, with yields optimized by controlling reaction time (1–2 hours), stoichiometric ratios (e.g., 1:1.2 molar ratio of oxime to acyl chloride), and temperature (room temperature for stability-sensitive steps) .

Q. How is the stereochemical configuration confirmed using spectroscopic methods?

Advanced NMR techniques (¹H, ¹³C, 2D-COSY, HSQC) resolve stereochemistry. For instance, coupling constants (e.g., J = 9.0 Hz in ¹H NMR) and NOESY correlations identify spatial arrangements of substituents. High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., observed m/z 414.1582 vs. theoretical 414.1580), while IR spectroscopy confirms functional groups like hydroxyl or epoxide moieties .

Q. What analytical techniques are recommended for assessing purity and stability under varying pH/temperature?

HPLC with a pH 7.0 phosphate buffer and methanol-water diluent is preferred for purity analysis, maintaining sample integrity at 158°C until injection to prevent degradation . Stability studies should employ accelerated aging at elevated temperatures (e.g., 40–60°C) and pH extremes (2–12), monitored via TLC (n-hexane:ethyl acetate, 9:1) or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can contradictions in bioactivity data across in vitro models be resolved methodologically?

Discrepancies often arise from assay-specific variables (e.g., cell line viability, serum concentration). Use orthogonal assays (e.g., enzymatic inhibition vs. cell proliferation) and standardized controls (e.g., IC₅₀ normalization). Dose-response curves and time-resolved kinetic studies clarify potency thresholds, while metabolomic profiling identifies interference from media components .

Q. What computational strategies predict interactions with biological targets, considering stereoelectronic effects?

Density functional theory (DFT) calculates frontier molecular orbitals to assess reactivity, while molecular docking (AutoDock Vina, Schrödinger) models binding affinities to targets like cytochrome P450. Molecular dynamics (MD) simulations (NAMD/GROMACS) evaluate conformational stability in solvated environments, accounting for steric clashes from substituents like the 3-methylbut-2-enyl group .

Q. What methodological challenges arise in isolating diastereomers during synthesis?

Chiral separation requires specialized stationary phases (e.g., Chiralpak IA/IB) in HPLC or supercritical fluid chromatography (SFC). Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) can enhance enantiomeric excess, while kinetic resolution via asymmetric catalysis (e.g., Sharpless epoxidation) minimizes racemization .

Q. How are discrepancies in NMR data interpretation addressed for complex substituents?

Overlapping signals in crowded regions (e.g., aromatic protons) are resolved using heteronuclear 2D-NMR (HMBC for long-range correlations) or variable-temperature NMR to sharpen peaks. Deuterated solvents (CDCl₃, DMSO-d₆) and cryoprobes enhance sensitivity, while comparative analysis with structurally analogous compounds (e.g., 3-hydroxy-7a-methyl derivatives) validates assignments .

Methodological Best Practices

  • Experimental Design : Use fractional factorial designs to screen reaction variables (solvent, catalyst, temperature) for optimal yield .
  • Data Validation : Cross-reference spectral data with synthetic intermediates (e.g., HRMS of oxime precursors) to confirm stepwise integrity .
  • Contradiction Mitigation : Employ consensus scoring in computational docking and replicate assays with blinded samples to reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.